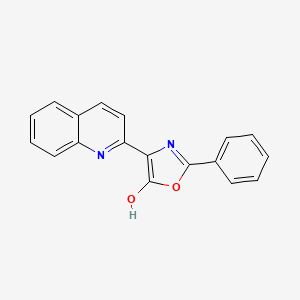
2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound combines the structural motifs of quinoline and oxazole, which are known for their biological and chemical significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of quinoline derivatives with oxazole precursors under specific reaction conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of dichlorobis(triphenylphosphine)palladium(II) as a catalyst and phenylboronic acids as reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and substituted quinoline and oxazole derivatives.
科学研究应用
2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
相似化合物的比较
Similar Compounds
2-Phenylquinoline: Known for its antibacterial and anti-inflammatory properties.
4-Phenylquinoline: Exhibits significant analgesic and antipyretic activities.
2-Phenyl-4-quinolinylmethanol: Investigated for its potential as an antimalarial agent.
Uniqueness
2-Phenyl-4-(quinolin-2(1H)-ylidene)-1,3-oxazol-5(4H)-one is unique due to its combined quinoline and oxazole structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
113850-52-5 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
2-phenyl-4-quinolin-2-yl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C18H12N2O2/c21-18-16(20-17(22-18)13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)19-15/h1-11,21H |
InChI 键 |
IBOXBJQRMFDANB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Dodecyloxy)-4'-[(5-methylheptyl)oxy]-1,1'-biphenyl](/img/structure/B14287260.png)
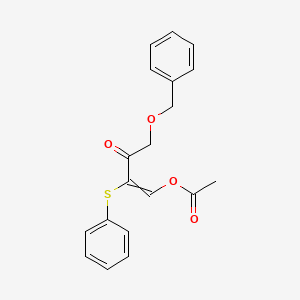
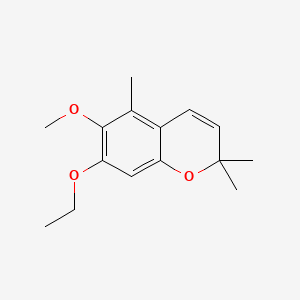
![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)
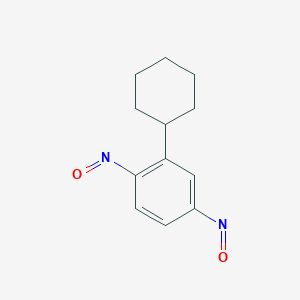
![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)
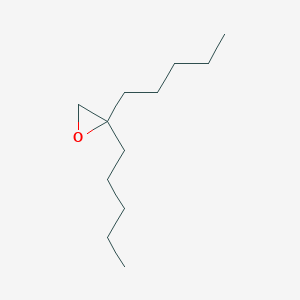
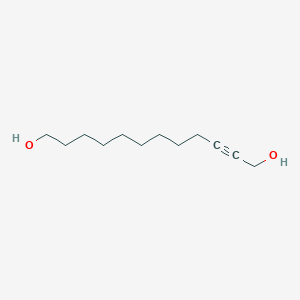
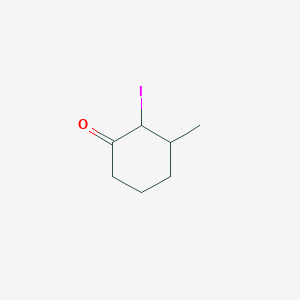
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
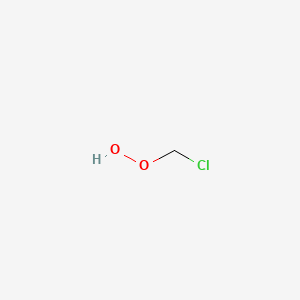
![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)

